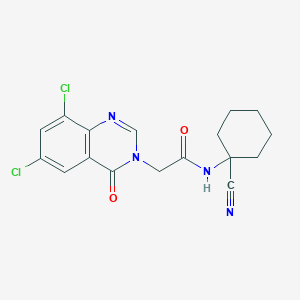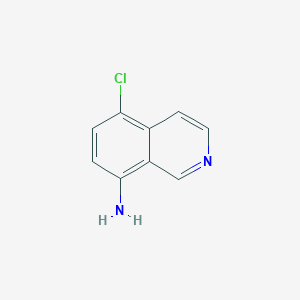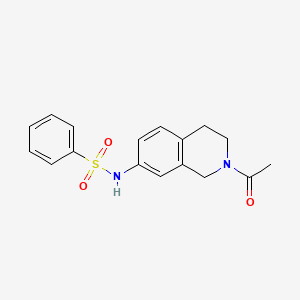![molecular formula C19H18FN5O3 B2699037 8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878734-06-6](/img/structure/B2699037.png)
8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, while the purine and imidazole rings could be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the purine and imidazole rings would add rigidity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom could be replaced via a nucleophilic aromatic substitution reaction, or the dione group could undergo reduction to form a diol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase the compound’s stability and polarity, while the multiple rings could increase its rigidity .Applications De Recherche Scientifique
Antidepressant and Anxiolytic Potential
Research on similar compounds has demonstrated potential antidepressant and anxiolytic effects. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitors, showing promising results as potential antidepressant and anxiolytic agents. Such compounds, including those with fluorophenyl groups, have exhibited significant activity in preliminary pharmacological in vivo studies, like the forced swim test in mice, indicating their potential as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Fluorescent Chemical Sensing
The structural motif of imidazolidine and its derivatives has been explored for the development of fluorescent chemosensors. Such sensors are designed to detect specific ions or molecules through changes in their fluorescent properties. Although not directly related to the compound , research on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates the potential of structurally related compounds in creating sensitive and selective sensors for fluoride ions, showcasing the versatility of the imidazole core in sensor applications (Peng et al., 2005).
Cytotoxic Activity for Cancer Research
Compounds with fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research direction highlights the potential of fluorine-substituted compounds in developing new therapeutic agents with antiproliferative activity, possibly through mechanisms such as induction of apoptosis and cell cycle arrest in cancer cells (Khlebnikova et al., 2020).
Herbicide Development
Research on phthalimide derivatives, including those with fluorophenyl groups, has identified potent herbicidal activities. These compounds have been designed and synthesized with the aim of inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants. The inhibition of PPO by such compounds demonstrates their potential as herbicides, offering a promising approach to weed management in agriculture (Gao et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-8-6-5-7-13(14)20/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUTVQHQKQNSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)
![N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2698959.png)
![13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2698960.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)


![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)
![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)
![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)
![4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2698975.png)

